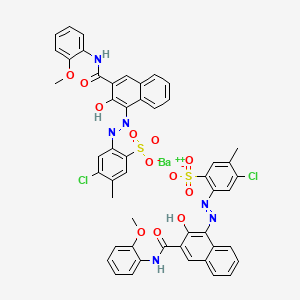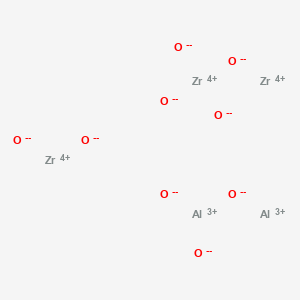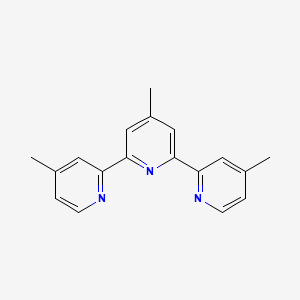
2,2':6',2''-Terpyridine, 4,4',4''-trimethyl-
Übersicht
Beschreibung
2,2':6',2''-Terpyridine, 4,4',4''-trimethyl- is a chemical compound that belongs to the terpyridine family. It is a versatile ligand that has been extensively studied for its potential applications in various fields of science.
Wissenschaftliche Forschungsanwendungen
Application 1: Light-Emitting and Photovoltaic Materials
- Summary of the Application: 2,2’:6’,2’'-Terpyridine (tpy) is used in the construction of small novel molecules or polymers. When coordinated with metal ions, tpy exhibits immense potential for the synthesis of metallo-supramolecular or metallo-polymer materials .
- Methods of Application: The 4’-position of the central pyridine ring can be easily substituted, making tpy ligands effective coordinating agents and key building blocks in supramolecular chemistry and materials .
- Results or Outcomes: The advantages of tpy-based metallo-polymers, increased coordination with transition metal ions, easily modifiable molecular structure, performance, excellent electrochemical properties, and good thermal stability, render them appropriate candidates for application in photoelectric materials and devices .
Application 2: Colorimetric and Fluorescent Sensors for Fluoride Ions
- Summary of the Application: 2,2’:6’,2’'-terpyridine receptors bearing phenol groups have been prepared and show colorimetric and fluorescent response to F− over other anions in organic solvent .
- Methods of Application: The receptors are prepared by coupling 4’- (4-aminophenyl)-2,2’:6’,2’'-terpyridine with salicylaldehyde or 4-hydroxybenzaldehyde .
- Results or Outcomes: The receptors show colorimetric and fluorescent response to F− over other anions in organic solvent .
Application 3: Supramolecular Chemistry
- Summary of the Application: 4’-Chloro-2,2’:6’,2’'-terpyridine is widely utilized in the field of supramolecular chemistry, which is used to manufacture double helicates, dendrimers, micelles and metallo-supramolecular polymers .
- Methods of Application: It is used to synthesize the mono- and bis-terpyridines .
- Results or Outcomes: The product is used in the manufacture of double helicates, dendrimers, micelles and metallo-supramolecular polymers .
Application 4: Copper(II) Complexes
- Summary of the Application: Copper(II) complexes of functionalized 2,2’:6’,2’'-terpyridines have been synthesized and studied for their structure, spectroscopy, cytotoxicity, and catalytic activity .
- Methods of Application: The complexes are synthesized by a reaction between copper(II) chloride and the corresponding ligand .
- Results or Outcomes: The complexes have shown promising cytotoxic activity towards human colorectal (HCT116), ovarian (A2780), lung (A549), and breast adenocarcinoma (MCF7) cell lines .
Application 5: Main Group Elements
- Summary of the Application: The coordination chemistry of the 2,2’:6’,2’'-terpyridine (tpy) ligand with main group elements (s- or p-block) has been studied .
- Methods of Application: The study involves the synthesis and characterization of complexes of main group elements with tpy ligands .
- Results or Outcomes: Some of these complexes have found applications in the fields of light-to-energy conversion or pharmacy .
Application 6: Ni-Catalyzed Reactions
- Summary of the Application: 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine can be used as a ligand in Ni-catalyzed reactions .
- Methods of Application: It is used in the synthesis of methylated alkanes and ketones via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides .
- Results or Outcomes: The Ni-catalyzed reactions have been successful in synthesizing methylated alkanes and ketones .
Application 7: Oxidation of Alkanes and Alcohols
- Summary of the Application: Copper(II) complexes of 2,2’:6’,2’'-terpyridine have been tested in the oxidation of alkanes and alcohols with hydrogen peroxide and tert-butyl-hydroperoxide (TBHP) .
- Methods of Application: The complexes are synthesized by a reaction between copper(II) chloride and the corresponding ligand .
- Results or Outcomes: The most active catalyst gave, after 120 min, 0.105 M of cyclohexanol + cyclohexanone after reduction with PPh3. This concentration corresponds to a yield of 23% and TON = 210 .
Application 8: Photovoltaic Devices
- Summary of the Application: Terpyridines and their complexes find applications in various fields, such as photovoltaic devices .
- Methods of Application: The terpyridine complexes are synthesized and used in the construction of photovoltaic devices .
- Results or Outcomes: The terpyridine complexes have shown promising applications in the field of light-to-energy conversion .
Application 9: Sensors
- Summary of the Application: Terpyridines and their complexes are used in the construction of sensors .
- Methods of Application: The terpyridine complexes are synthesized and used in the construction of sensors .
- Results or Outcomes: The terpyridine complexes have shown promising applications in the field of sensors .
Eigenschaften
IUPAC Name |
4-methyl-2,6-bis(4-methylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-12-4-6-19-15(8-12)17-10-14(3)11-18(21-17)16-9-13(2)5-7-20-16/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOPFEPGENIUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347614 | |
| Record name | 2,2':6',2''-Terpyridine, 4,4',4''-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2':6',2''-Terpyridine, 4,4',4''-trimethyl- | |
CAS RN |
33354-75-5 | |
| Record name | 2,2':6',2''-Terpyridine, 4,4',4''-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

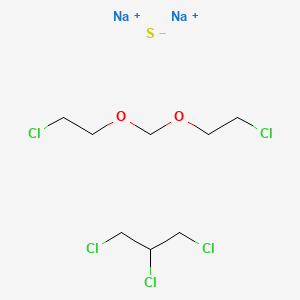
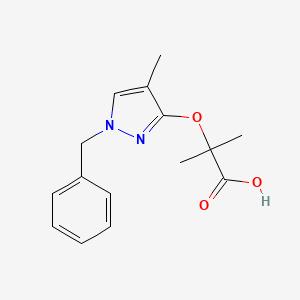
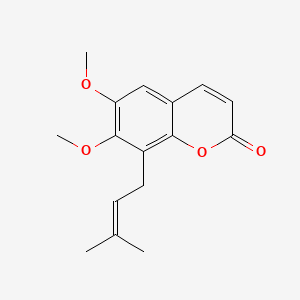
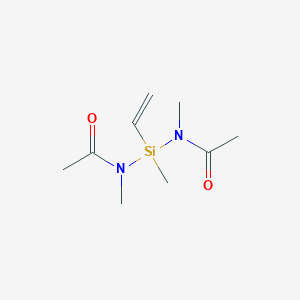
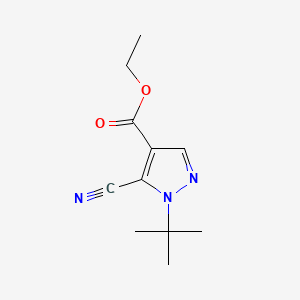
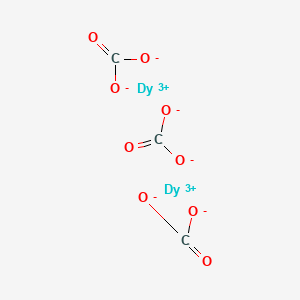
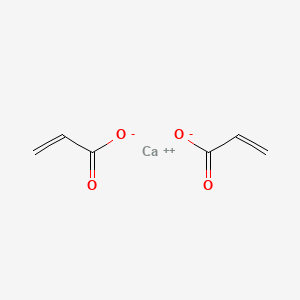
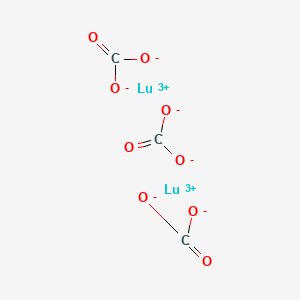


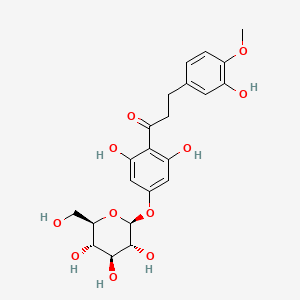
![3-[2-(2-Chloroethylamino)ethylamino]propyl dihydrogen phosphate](/img/structure/B1594398.png)
